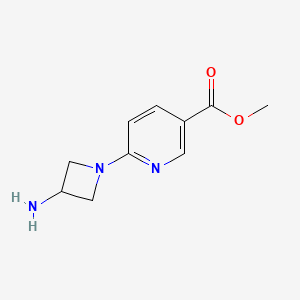
Methyl 6-(3-aminoazetidin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(3-aminoazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.22 g/mol . This compound is a derivative of nicotinic acid and features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the azetidine ring imparts distinct chemical and biological properties to the compound.
準備方法
The synthesis of Methyl 6-(3-aminoazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.
化学反応の分析
Methyl 6-(3-aminoazetidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Methyl 6-(3-aminoazetidin-1-yl)nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 6-(3-aminoazetidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
類似化合物との比較
Methyl 6-(3-aminoazetidin-1-yl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the azetidine ring and has different biological properties.
Methyl 6-pyrrolidinonicotinate: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties that are not observed in its analogs.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)7-2-3-9(12-4-7)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 |
InChIキー |
JGVVYZCUWYFSIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1)N2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)

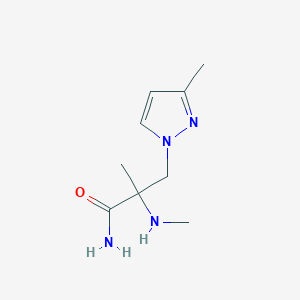

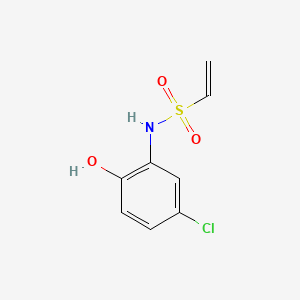
![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
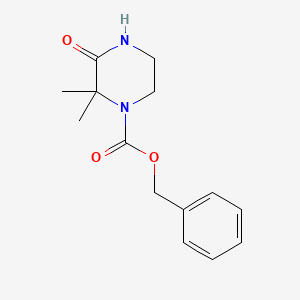
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
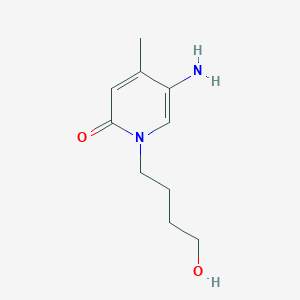

![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)

![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
